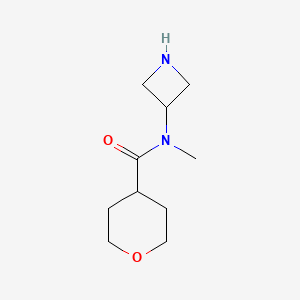

N-(Azetidin-3-yl)-N-methyltetrahydro-2H-pyran-4-carboxamide

Description

Properties

IUPAC Name |

N-(azetidin-3-yl)-N-methyloxane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-12(9-6-11-7-9)10(13)8-2-4-14-5-3-8/h8-9,11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZZSAOIRXGIYIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CNC1)C(=O)C2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Azetidin-3-yl)-N-methyltetrahydro-2H-pyran-4-carboxamide typically involves the formation of the azetidine ring followed by the introduction of the tetrahydropyran moiety. One common method starts with the preparation of N-Boc-azetidin-3-one, which undergoes a Horner–Wadsworth–Emmons reaction to form N-Boc-azetidin-3-ylidene acetate. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(Azetidin-3-yl)-N-methyltetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups that enhance its reactivity or biological activity.

Reduction: Reduction reactions can be used to modify the compound’s electronic properties and improve its stability.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can be employed to introduce different substituents on the azetidine or tetrahydropyran rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while substitution reactions could produce a variety of functionalized analogs.

Scientific Research Applications

N-(Azetidin-3-yl)-N-methyltetrahydro-2H-pyran-4-carboxamide has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology: The compound’s ability to interact with biological targets makes it useful in the study of enzyme inhibition and receptor binding.

Medicine: Its structural features are explored for the development of new pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.

Mechanism of Action

The mechanism of action of N-(Azetidin-3-yl)-N-methyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The tetrahydropyran moiety contributes to the compound’s overall stability and bioavailability, enhancing its effectiveness in biological systems .

Comparison with Similar Compounds

N-(4-(3-(4-Fluorophenyl)ureido)phenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide

- Molecular Formula : C₂₀H₂₂FN₃O₃ .

- Key Features: This analogue replaces the azetidine group with a 4-fluorophenyl urea-substituted phenyl moiety.

- Comparison : Unlike the target compound’s azetidine, this derivative’s bulkier aromatic substituent may reduce blood-brain barrier penetration but improve target affinity in peripheral tissues.

N-(2-(tert-Butyl)phenyl)-N-(1-(pyridin-2-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide (6zc)

- Molecular Formula: Not explicitly stated, but inferred to include a tert-butylphenyl and pyridinyl-ethyl group .

- Comparison : The pyridine moiety in 6zc introduces basicity absent in the target compound, which could alter pharmacokinetic profiles such as plasma protein binding or renal clearance .

Functional Group Analysis

Hypothesized Pharmacological Implications

Target Compound : The azetidine’s small ring size may enhance conformational rigidity , favoring selective binding to compact enzymatic pockets (e.g., proteases or epigenetic regulators) .

Fluorophenyl Urea Analogue : The urea group’s polarity could improve solubility but reduce membrane permeability, making it suitable for extracellular targets like growth factor receptors .

Biological Activity

N-(Azetidin-3-yl)-N-methyltetrahydro-2H-pyran-4-carboxamide, with the CAS number 1485995-33-2, is a heterocyclic compound characterized by the presence of both azetidine and tetrahydropyran rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₈N₂O₂ |

| Molecular Weight | 198.26 g/mol |

| Structure | Structure |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The azetidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate various biological pathways. The stability and bioavailability provided by the tetrahydropyran moiety enhance its effectiveness in biological systems.

Pharmacological Applications

Research indicates that this compound may have applications in:

- Neurological Disorders : Its structural features are being explored for the development of new pharmaceuticals targeting neurological conditions.

- Cardiovascular Diseases : Potential interactions with cardiovascular receptors suggest a role in developing treatments for heart-related ailments.

- Antimicrobial Activity : Preliminary studies have indicated that it may possess antimicrobial properties, although further research is needed to establish efficacy and mechanisms .

Study 1: Enzyme Inhibition

In a recent study, this compound was evaluated for its inhibitory effects on specific enzymes involved in metabolic pathways. The results demonstrated significant inhibition of target enzymes, suggesting potential therapeutic applications in metabolic disorders.

Study 2: Receptor Binding Affinity

Another investigation focused on the compound's binding affinity to various receptors. It was found to exhibit moderate affinity towards certain neurotransmitter receptors, indicating potential use in treating psychiatric disorders.

Study 3: Antimicrobial Properties

A preliminary screening for antimicrobial activity revealed that this compound showed promising results against several bacterial strains, warranting further exploration into its mechanism of action and potential as an antibiotic agent .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| N-Boc-Azetidin-3-Ylidene Acetate | Azetidine derivative | Enzyme inhibition |

| Methyl 2-(N-Boc-Azetidin-3-Y)-2-Alkylpropanoic Acid | Azetidine derivative | Antimicrobial activity |

| Methyl 2-Amino-4-[1-(tert-butoxycarbonyl)Azetidin-3-Y]-1,3-Selenazole-5-Carboxylate | Selenazole derivative | Potential anticancer properties |

The dual-ring structure of this compound provides distinct chemical and biological properties compared to these analogs, making it a valuable candidate for further drug development efforts .

Q & A

Q. What are the optimal synthetic routes for N-(Azetidin-3-yl)-N-methyltetrahydro-2H-pyran-4-carboxamide, and what critical parameters govern yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Azetidine ring formation : Cyclization of precursor amines under controlled pH and temperature (e.g., using Mitsunobu conditions or reductive amination) .

- Amide coupling : Activation of the tetrahydro-2H-pyran-4-carboxylic acid moiety using carbodiimides (e.g., EDC/HOBt) followed by reaction with N-methylazetidin-3-amine .

- Protecting group strategies : Use of tert-butyloxycarbonyl (Boc) groups to prevent undesired side reactions during azetidine functionalization .

Q. Critical Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction temperature | 0–25°C (amide coupling) | Minimizes decomposition |

| Solvent polarity | DMF or DCM | Enhances solubility |

| Purification method | Flash chromatography | Removes unreacted intermediates |

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column to confirm >95% purity.

- Spectroscopy :

- Elemental analysis : Validate C, H, N content within 0.4% of theoretical values .

Q. What advanced spectroscopic and computational methods resolve conformational dynamics of the azetidine and tetrahydropyran rings?

Methodological Answer:

- X-ray crystallography : Determines precise bond angles and torsional strain in the azetidine ring. For example, azetidine derivatives often exhibit puckered conformations (envelope or twisted) with C–N–C angles of ~88–92° .

- 2D NOESY NMR : Identifies spatial proximity between methyl groups on the azetidine and pyran rings, revealing preferred conformers in solution .

- DFT calculations : Predicts energy barriers for ring inversion (e.g., azetidine ring inversion barriers ~5–10 kcal/mol) .

Q. Example Crystallographic Data :

| Parameter | Value (Å/°) |

|---|---|

| Azetidine C–N bond | 1.47 ± 0.02 |

| Pyran ring O–C–C angle | 109.5° |

| Torsion angle (C–N–C–C) | 15.3° |

Q. How do structural modifications (e.g., substituent variations on azetidine or pyran) impact biological target interactions?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- Azetidine N-methylation : Enhances metabolic stability but may reduce binding affinity to targets like G protein-coupled receptors (GPCRs) due to steric hindrance .

- Pyran ring substitution : Electron-withdrawing groups (e.g., -CF3) increase polarity, improving solubility but potentially reducing membrane permeability .

- Biolayer Interferometry (BLI) : Quantifies binding kinetics (Kon/Koff) to targets like enzymes or receptors under varying substituent conditions .

Q. Example SAR Data :

| Modification | Target Affinity (IC50) | Solubility (mg/mL) |

|---|---|---|

| Azetidine N-H (parent) | 120 nM | 0.8 |

| Azetidine N-CH3 | 450 nM | 1.5 |

| Pyran-4-OCH3 | 90 nM | 0.3 |

Q. Reference :

Q. How should researchers address discrepancies in reported biological activity data (e.g., conflicting IC50 values)?

Methodological Answer: Discrepancies often arise from:

- Assay conditions : Variations in buffer pH (e.g., 7.4 vs. 6.8) or ionic strength alter compound protonation states. Standardize using HEPES buffer (pH 7.4, 150 mM NaCl) .

- Compound solubility : Use dynamic light scattering (DLS) to detect aggregation at >10 µM concentrations. Add co-solvents (e.g., 0.1% DMSO) if needed .

- Stereochemical purity : Chiral HPLC confirms enantiomeric excess (>99% ee) to exclude inactive stereoisomers .

Q. Conflict Resolution Workflow :

Re-test activity under standardized conditions.

Validate compound integrity via LC-MS.

Compare with structurally analogous controls (e.g., tert-butyl derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.